molecular formula C9H15ClO B14194504 (3R)-3,6-dimethylhept-5-enoyl chloride CAS No. 845828-76-4

(3R)-3,6-dimethylhept-5-enoyl chloride

Cat. No.: B14194504
CAS No.: 845828-76-4
M. Wt: 174.67 g/mol
InChI Key: NUVLYRMYRPMNSU-MRVPVSSYSA-N
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Description

(3R)-3,6-dimethylhept-5-enoyl chloride is an organic compound with the molecular formula C9H15ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,6-dimethylhept-5-enoyl chloride typically involves the chlorination of (3R)-3,6-dimethylhept-5-enoic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:

(3R)-3,6-dimethylhept-5-enoic acid+SOCl2(3R)-3,6-dimethylhept-5-enoyl chloride+SO2+HCl\text{(3R)-3,6-dimethylhept-5-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (3R)-3,6-dimethylhept-5-enoic acid+SOCl2​→(3R)-3,6-dimethylhept-5-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,6-dimethylhept-5-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3,6-dimethylhept-5-enoic acid and hydrochloric acid.

    Reduction: It can be reduced to (3R)-3,6-dimethylhept-5-enol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are used under basic conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    (3R)-3,6-dimethylhept-5-enoic acid: Formed from hydrolysis.

    (3R)-3,6-dimethylhept-5-enol: Formed from reduction.

Scientific Research Applications

(3R)-3,6-dimethylhept-5-enoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3,6-dimethylhept-5-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3,6-dimethylhept-5-enoic acid: The parent acid of (3R)-3,6-dimethylhept-5-enoyl chloride.

    (3R)-3,6-dimethylhept-5-enol: The reduced form of this compound.

    (3R)-3,6-dimethylhept-5-enamide: The amide derivative of this compound.

Uniqueness

This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields, including pharmaceuticals and agrochemicals.

Properties

CAS No.

845828-76-4

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

(3R)-3,6-dimethylhept-5-enoyl chloride

InChI

InChI=1S/C9H15ClO/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3/t8-/m1/s1

InChI Key

NUVLYRMYRPMNSU-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC=C(C)C)CC(=O)Cl

Canonical SMILES

CC(CC=C(C)C)CC(=O)Cl

Origin of Product

United States

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